
4-(Carboxymethylthio)-6-fluoroquinoline
Übersicht
Beschreibung
4-(Carboxymethylthio)-6-fluoroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the quinolone family of compounds, which are known for their broad-spectrum antibacterial activity. In
Wirkmechanismus
The mechanism of action of 4-(Carboxymethylthio)-6-fluoroquinoline is not fully understood. However, it is believed to work by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and cell division. This leads to the disruption of bacterial cell growth and ultimately, cell death.
In cancer cells, 4-(Carboxymethylthio)-6-fluoroquinoline is believed to work by inducing apoptosis, or programmed cell death. This is achieved through the activation of various signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Carboxymethylthio)-6-fluoroquinoline are largely dependent on the specific application and dosage used. In general, it has been shown to be well-tolerated in both animal and human studies, with few side effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(Carboxymethylthio)-6-fluoroquinoline in lab experiments is its broad-spectrum antibacterial activity. This makes it a useful tool for studying the mechanisms of bacterial resistance and for developing new antibiotics.
However, one limitation of using 4-(Carboxymethylthio)-6-fluoroquinoline in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling the compound to minimize the risk of exposure.
Zukünftige Richtungen
There are many potential future directions for research on 4-(Carboxymethylthio)-6-fluoroquinoline. Some possible areas of focus include:
1. Developing new antibiotics: Further research could be done to optimize the antibacterial activity of 4-(Carboxymethylthio)-6-fluoroquinoline and to develop new derivatives with improved efficacy.
2. Investigating its anti-cancer properties: More studies could be done to explore the potential of 4-(Carboxymethylthio)-6-fluoroquinoline as an anti-cancer agent, including its mechanism of action and potential synergies with other cancer therapies.
3. Studying its effects on the microbiome: Given its broad-spectrum antibacterial activity, it would be interesting to investigate the effects of 4-(Carboxymethylthio)-6-fluoroquinoline on the gut microbiome and other microbial communities.
4. Exploring its potential as a diagnostic tool: 4-(Carboxymethylthio)-6-fluoroquinoline could potentially be used as a diagnostic tool for bacterial infections, as it has been shown to have high specificity for certain bacterial strains.
Conclusion:
In conclusion, 4-(Carboxymethylthio)-6-fluoroquinoline is a promising compound with potential applications in various fields. Its broad-spectrum antibacterial activity and anti-cancer properties make it a valuable tool for research, and there are many potential future directions for further study. With continued research and development, 4-(Carboxymethylthio)-6-fluoroquinoline could have a significant impact on the fields of medicine and microbiology.
Wissenschaftliche Forschungsanwendungen
4-(Carboxymethylthio)-6-fluoroquinoline has been extensively studied for its potential applications in the field of medicine. It has been shown to have significant antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including those that are resistant to other antibiotics. This makes it a promising candidate for the development of new antibiotics to combat antibiotic-resistant infections.
In addition to its antibacterial activity, 4-(Carboxymethylthio)-6-fluoroquinoline has also been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
2-(6-fluoroquinolin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-1-2-9-8(5-7)10(3-4-13-9)16-6-11(14)15/h1-5H,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKOSIAETLFECS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1F)SCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(6-Fluoroquinolin-4-yl)thio]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






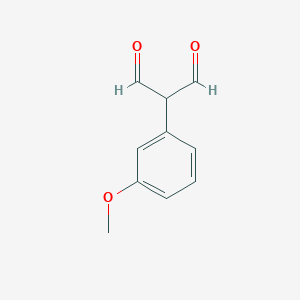
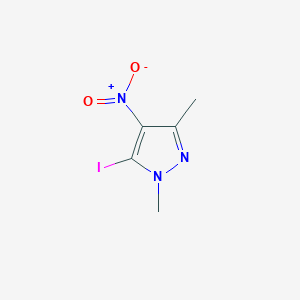
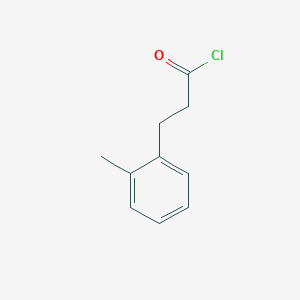
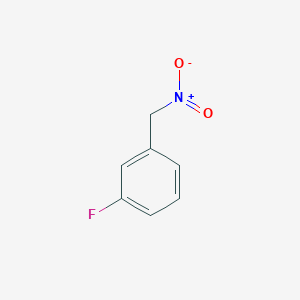
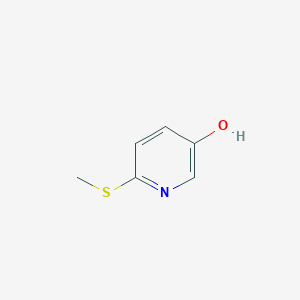

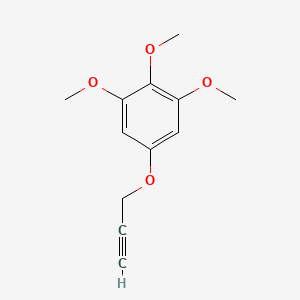
![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)
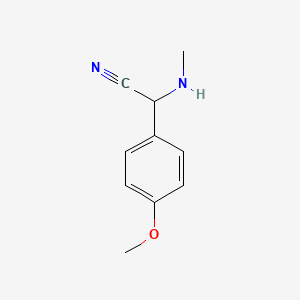

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)